molecular formula C25H29N3O4S B11484304 Ethyl 3-{[({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]methyl}-4-methylbenzoate

Ethyl 3-{[({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]methyl}-4-methylbenzoate

Cat. No.: B11484304
M. Wt: 467.6 g/mol
InChI Key: OFXLHCGWLJUJDL-UHFFFAOYSA-N
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Description

ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE is a complex organic compound with a molecular formula of C25H29N3O4S and a molecular weight of 467.58 g/mol . This compound is notable for its unique structure, which includes a 1,3,4-oxadiazole ring, a tert-butylphenyl group, and an ethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the tert-butylphenyl and ethyl ester groups. One common synthetic route involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE involves its interaction with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The tert-butylphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

ethyl 3-[[[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]methyl]-4-methylbenzoate

InChI

InChI=1S/C25H29N3O4S/c1-6-31-23(30)18-8-7-16(2)19(13-18)14-26-21(29)15-33-24-28-27-22(32-24)17-9-11-20(12-10-17)25(3,4)5/h7-13H,6,14-15H2,1-5H3,(H,26,29)

InChI Key

OFXLHCGWLJUJDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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